molecular formula C17H20N2O4 B12180054 5-(benzyloxy)-N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

5-(benzyloxy)-N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B12180054
M. Wt: 316.35 g/mol
InChI Key: VMNCSLQDPHRJBD-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound with a unique structure that includes a benzyloxy group, a methoxyethyl group, and a dihydropyridine ring

Preparation Methods

The synthesis of 5-(benzyloxy)-N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves several steps. The synthetic route typically starts with the preparation of the dihydropyridine ring, followed by the introduction of the benzyloxy and methoxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

5-(benzyloxy)-N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzyloxy or methoxyethyl groups or changes to the dihydropyridine ring.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, it could be investigated for its potential therapeutic effects, such as its ability to modulate specific biochemical pathways. Additionally, in industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific context in which the compound is used, but they often involve modulation of signaling pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

When compared to similar compounds, 5-(benzyloxy)-N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide stands out due to its unique combination of functional groups and its potential applications. Similar compounds may include other dihydropyridine derivatives or molecules with similar benzyloxy or methoxyethyl groups. The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide

InChI

InChI=1S/C17H20N2O4/c1-19-11-16(23-12-13-6-4-3-5-7-13)15(20)10-14(19)17(21)18-8-9-22-2/h3-7,10-11H,8-9,12H2,1-2H3,(H,18,21)

InChI Key

VMNCSLQDPHRJBD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NCCOC)OCC2=CC=CC=C2

Origin of Product

United States

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